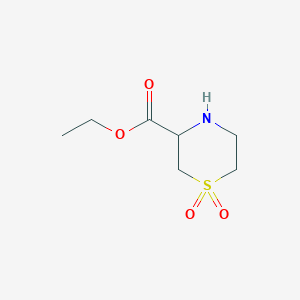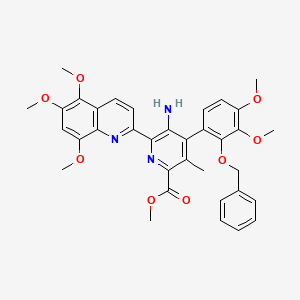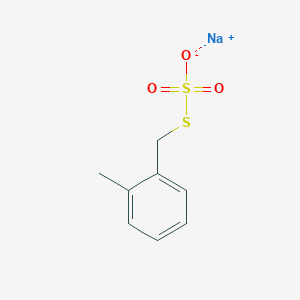
Sodium S-(2-methylbenzyl) sulfurothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium S-(2-methylbenzyl) sulfurothioate can be synthesized by reacting β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate under basic conditions. The reaction is typically carried out in toluene as the solvent at 100°C. When four equivalents of a base are used, a series of differently substituted α-thio esters can be obtained with up to 90% yield. Using two equivalents of a base, α-thio ketones are achieved after 18 hours under air .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields.
Chemical Reactions Analysis
Types of Reactions: Sodium S-(2-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfurothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium S-(2-methylbenzyl) sulfurothioate has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent.
Industry: It is used in the production of various sulfur-containing intermediates for pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of sodium S-(2-methylbenzyl) sulfurothioate involves its ability to act as an electrophile or nucleophile in various organic transformations. The compound can form stable intermediates, such as keto-enol tautomers, which play a significant role in its reactivity . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
Sodium S-(2-methylbenzyl) sulfurothioate is unique among Bunte salts due to its specific structure and reactivity. Similar compounds include:
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-(tetrahydro-2-furanylmethyl) sulfurothioate
These compounds share similar properties but differ in their substituents, which can affect their reactivity and applications. This compound stands out due to its specific methylbenzyl group, which imparts unique reactivity and potential biological activities .
Properties
Molecular Formula |
C8H9NaO3S2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
sodium;1-methyl-2-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-4-2-3-5-8(7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
KAEMBRIGSIIJNF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1CSS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


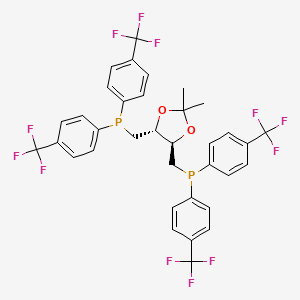
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)

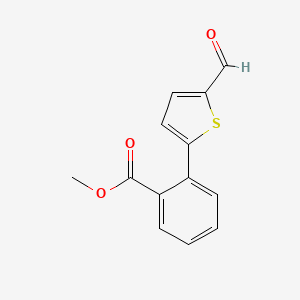
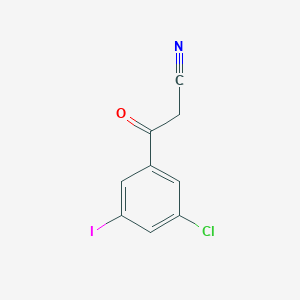
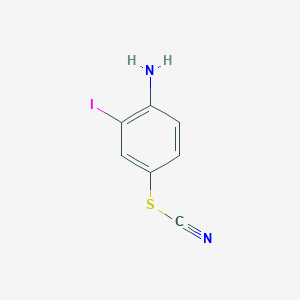
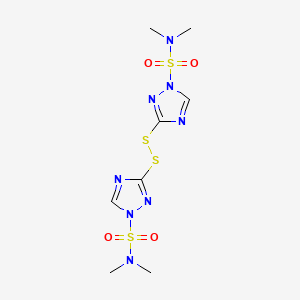

![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)
![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)

